molecular formula C22H40N2O2S B073313 (4-(Hexadecylsulphonyl)phenyl)hydrazine CAS No. 1590-67-6

(4-(Hexadecylsulphonyl)phenyl)hydrazine

Cat. No.: B073313
CAS No.: 1590-67-6
M. Wt: 396.6 g/mol
InChI Key: CQXBNGQFWUTDKW-UHFFFAOYSA-N
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Description

(4-(Hexadecylsulphonyl)phenyl)hydrazine is a sulfonyl hydrazide compound that serves as a versatile building block in organic synthesis and method development. Sulfonyl hydrazides are valued as stable, non-corrosive, and moisture-compatible alternatives to sulfinic acids and sulfonyl halides . They are widely used as precursors for sulfonyl radicals, which can be generated under electrochemical or metal-free conditions to participate in a diverse range of transformations, including the synthesis of sulfones and the functionalization of complex molecules . This reagent can be analyzed by reverse-phase (RP) HPLC, supporting its use in pharmacokinetics and analytical method development . In research settings, sulfonyl hydrazides are employed in green chemistry approaches, such as catalyst-free sulfonylation reactions in aqueous media, demonstrating their utility in sustainable methodology development . This compound, with its long hexadecylsulfonyl chain, is For Research Use Only and is intended for use by qualified researchers in chemical synthesis and pharmaceutical development.

Properties

CAS No.

1590-67-6

Molecular Formula

C22H40N2O2S

Molecular Weight

396.6 g/mol

IUPAC Name

(4-hexadecylsulfonylphenyl)hydrazine

InChI

InChI=1S/C22H40N2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-27(25,26)22-18-16-21(24-23)17-19-22/h16-19,24H,2-15,20,23H2,1H3

InChI Key

CQXBNGQFWUTDKW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCS(=O)(=O)C1=CC=C(C=C1)NN

Canonical SMILES

CCCCCCCCCCCCCCCCS(=O)(=O)C1=CC=C(C=C1)NN

Other CAS No.

1590-67-6

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

The table below compares (4-(Hexadecylsulphonyl)phenyl)hydrazine with structurally related phenylhydrazine derivatives:

Compound Name Substituent Key Properties Applications/Reactivity References
This compound -SO₂-C₁₆H₃₃ (para) High hydrophobicity; electron-withdrawing sulfonyl group; potential for micelle formation Likely used in surfactant-mediated synthesis or lipophilic drug conjugates Inferred
(4-Nitrophenyl)hydrazine -NO₂ (para) Strong electron-withdrawing effect; enhances acidity of NH groups Precursor for azo dyes; used in spectrophotometric detection of carbonyl compounds
(4-(4-Chlorophenylsulfonyl)phenyl)hydrazine -SO₂-C₆H₄-Cl (para) Moderate hydrophobicity; halogen enhances stability Intermediate for triazole/thione derivatives with antimicrobial activity
(2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl)hydrazine -CF₃ and -F (ortho/meta) Extreme electron-withdrawing effects; high thermal/chemical stability Fluorinated probes or agrochemicals; resistant to metabolic degradation
(4-(Perfluoroethoxy)phenyl)hydrazine -O-CF₂CF₃ (para) Hydro-/lipophobic balance; strong electronegativity Sensors or high-performance polymers

Reactivity and Spectral Characteristics

  • Sulfonyl Derivatives : The hexadecylsulphonyl group, like other sulfonyl substituents, induces tautomerism in derived heterocycles (e.g., 1,2,4-triazole-thiones). IR spectra of sulfonyl hydrazines show characteristic C=S (1243–1258 cm⁻¹) and NH (3150–3319 cm⁻¹) stretches . The bulky hexadecyl chain may slow reaction kinetics in cyclization compared to smaller substituents (e.g., Cl or Br) due to steric hindrance.
  • Electron-Withdrawing Groups: Nitro (-NO₂) and trifluoromethyl (-CF₃) substituents increase electrophilicity, facilitating nucleophilic attacks on the phenyl ring. For instance, 4-nitrophenylhydrazine reacts rapidly with carbonyl compounds to form hydrazones , whereas the hexadecylsulphonyl analog may require polar aprotic solvents for similar reactivity.
  • Fluorinated Derivatives: Fluorine atoms enhance thermal stability and bioavailability.

Preparation Methods

Sulfonation and Sulfonamide Formation

The synthesis begins with the introduction of the hexadecylsulphonyl group onto a benzene ring. A common precursor is 4-chlorobenzenesulfonyl chloride, which reacts with hexadecanethiol under basic conditions to form 4-(hexadecylsulphonyl)benzenesulfonyl chloride. Subsequent amidation with ammonia or amines yields the sulfonamide intermediate.

Key Reaction Parameters:

  • Solvent System: Dichloromethane or tetrahydrofuran (THF) at 0–5°C.

  • Mole Ratio: 1:1.2 (sulfonyl chloride to hexadecanethiol).

  • Catalyst: Triethylamine (2.5 equiv) to neutralize HCl byproducts.

This step achieves >85% yield when conducted under anhydrous conditions, as moisture leads to hydrolysis of the sulfonyl chloride.

Hydrazine Coupling via Nucleophilic Aromatic Substitution

The sulfonamide intermediate undergoes substitution with hydrazine to introduce the hydrazine moiety. Two primary methodologies dominate this step:

Dimethyl Sulfoxide (DMSO)-Mediated Reaction

Adapted from Hoffstadt’s protocol, this method dissolves 4-(hexadecylsulphonyl)benzenesulfonamide in DMSO, followed by addition of hydrazine hydrate (64% w/w) at reflux (121°C). DMSO enhances nucleophilicity, enabling displacement of the sulfonamide group.

Typical Conditions:

  • Temperature: 121°C (reflux).

  • Reaction Time: 40–50 hours.

  • Yield: 80–90%.

Limitations:

  • DMSO decomposition generates dimethyl sulfide, complicating purification.

  • High viscosity of DMSO necessitates dilution with water post-reaction to precipitate the product.

Solvent-Free Aqueous Hydrazine Reaction

A modified approach eliminates organic solvents by using excess hydrazine monohydrate as both reactant and solvent. The reaction proceeds at 119°C (reflux) for 20–50 hours, achieving 69–75% yield.

Advantages:

  • Avoids DMSO byproducts, simplifying purification.

  • Scalable to batch processes with minimal waste.

Optimization Data:

ParameterValue
Hydrazine:Sulfonamide5:1 to 10:1 (mole ratio)
Crystallization SolventMethanol/water (3:1 v/v)
Purity Post-Recrystallization99.0% (by titration)

Mechanistic Insights and Byproduct Analysis

Nucleophilic Aromatic Substitution Mechanism

The hydrazine attack proceeds via a two-step mechanism:

  • Deprotonation: Hydrazine’s lone pair abstracts a proton from the sulfonamide nitrogen, generating a nucleophilic hydrazide ion.

  • Displacement: The hydrazide ion substitutes the sulfonamide group, facilitated by the electron-withdrawing effect of the hexadecylsulphonyl moiety.

Side Reactions:

  • Hydrolysis: Competing water nucleophiles yield 4-(hexadecylsulphonyl)phenol (3–5% yield).

  • Oxidation: Trace hydrazine oxidizes to nitrogen gas under prolonged heating, requiring inert atmospheres for high-purity synthesis.

Advanced Purification Strategies

Recrystallization and Solvent Recycling

The hydrochloride salt of this compound is precipitated by adding concentrated HCl to the reaction mixture. Recrystallization from methanol/water (1:2 v/v) at -10°C achieves 99% purity.

Process Efficiency:

  • Solvent Recovery: 85–90% of methanol is reclaimed via distillation.

  • Yield Loss: <5% during filtration and washing.

Comparative Evaluation of Synthetic Routes

Table 1: Method Comparison for Hydrazine Coupling

MetricDMSO-MediatedAqueous Hydrazine
Yield80–90%69–75%
Purity95–97%99%
Reaction Time40–50 hours20–50 hours
ByproductsDimethyl sulfideMinimal
ScalabilityModerateHigh

The aqueous method outperforms DMSO-mediated synthesis in purity and environmental impact, albeit with slightly lower yields. Industrial applications favor the solvent-free route for cost-effectiveness and reduced waste .

Q & A

Q. What mechanistic insights exist for hydrazine-mediated cross-coupling reactions involving aryl sulfonates?

  • Methodological Answer : Hydrazine acts as a traceless mediator in nickel-catalyzed coupling. Mechanistic studies (e.g., stoichiometric reactions with [Ni(II)PhBr(Me₃P)₂]) reveal that hydrazine facilitates oxidative addition but requires specific ligand environments. Side reactions (e.g., hydrazino alcohol formation) can occur at edge-functionalized aromatic domains .

Q. How do computational methods like DFT elucidate the reactivity of this compound?

  • Methodological Answer : DFT (M05-2X/6-31G(d)) models predict reaction pathways for deoxygenation or sulfonyl group activation. For example, the hexadecylsulphonyl group stabilizes transition states via hydrophobic interactions, reducing activation energy for hydrazone formation .

Q. How can synthetic strategies optimize hydrazine derivatives for enhanced antimicrobial activity?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -Br, -Cl) to the phenyl ring to improve binding to bacterial targets (e.g., FabI enzyme). Evaluate activity via MIC assays against B. subtilis (optimal MIC ~1.95 µg/mL for halogenated derivatives) .

Q. How to resolve contradictions in reaction outcomes under varying conditions?

  • Methodological Answer : For unexpected products (e.g., lack of biphenyl formation), probe intermediates via in situ IR/NMR or isolate nickel-hydrazine complexes. Adjust solvent polarity (e.g., dioxane vs. ethanol) or catalyst loading to suppress side pathways .

Q. What analytical approaches differentiate thermal vs. hydrazine-mediated reduction pathways?

  • Methodological Answer : Thermal reduction favors dehydroxylation/decarboxylation (ΔG‡ ~25–30 kcal/mol), while hydrazine selectively reduces epoxides. Monitor oxygen content via XPS or TGA to distinguish pathways .

Q. How to design experiments to study electronic effects of the hexadecylsulphonyl group?

  • Methodological Answer : Synthesize analogs with shorter alkyl chains (e.g., methyl, octyl) and compare reaction kinetics (via UV-Vis or HPLC). The bulky hexadecyl group may sterically hinder nucleophilic attack but enhance micellar self-assembly in aqueous media .

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